3-tert-butyl-5-aminoisoxazole chloroacetamide derivative properties
3-tert-butyl-5-aminoisoxazole chloroacetamide derivative properties
An In-Depth Technical Guide to the Synthesis, Properties, and Postulated Mechanism of N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide
Executive Summary
This technical guide provides a comprehensive overview of a specific isoxazole derivative, N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide. This molecule is a rationally designed composite structure, integrating the biologically significant 5-(tert-butyl)isoxazol-3-amine scaffold with an electrophilic chloroacetamide "warhead." We present a detailed, two-step synthetic pathway, starting from the foundational synthesis of the 3-amino-5-tert-butylisoxazole precursor, a process critically dependent on stringent pH control.[1][2] This is followed by a highly chemoselective N-chloroacetylation reaction to yield the final compound.[3][4] The core of this guide focuses on the postulated mechanism of action, grounded in the well-documented activity of chloroacetamides as covalent inhibitors of very-long-chain fatty acid (VLCFA) elongase systems.[5][6] By presenting detailed experimental protocols, characterization data, and mechanistic diagrams, this document serves as a vital resource for researchers in medicinal chemistry, chemical biology, and drug development exploring covalent inhibitors and novel therapeutic scaffolds.
Introduction: A Molecule of Rational Design
The convergence of privileged scaffolds and reactive functional groups is a cornerstone of modern medicinal chemistry. The target molecule, N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide, exemplifies this approach. It is constructed from two key moieties, each contributing distinct and valuable properties.
The Isoxazole Scaffold: A Privileged Heterocycle
The isoxazole ring is a five-membered aromatic heterocycle that is a structural alert in numerous pharmacologically active compounds.[7] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block in drug design. Derivatives of isoxazole are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[8][9] The tert-butyl group at the 5-position enhances lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic binding pockets.[10]
The Chloroacetamide Warhead: A Covalent Modifier
Chloroacetamides are a class of compounds characterized by a highly reactive α-chloro group.[11] This electrophilic center makes them ideal candidates for covalent inhibitors, molecules that form a stable, irreversible bond with their biological target.[12] The primary mechanism involves the reaction of the chloroacetamide with nucleophilic residues on a protein, most commonly the sulfhydryl group of cysteine.[13] This targeted, irreversible inhibition can offer advantages in potency and duration of action over non-covalent inhibitors. Notably, chloroacetamides are well-established inhibitors of very-long-chain fatty acid (VLCFA) biosynthesis, a critical pathway in both plants and mammals.[5][6]
Rationale for the Target Compound
The strategic combination of the 3-amino-5-tert-butylisoxazole core with a chloroacetamide functional group creates a molecule with significant potential as a targeted covalent inhibitor. The isoxazole moiety serves as the directing scaffold, providing the structural framework to bind to a specific protein target, while the chloroacetamide acts as the reactive warhead to covalently modify and inhibit the target's function. This guide will explore the synthesis, characterization, and likely biological mechanism of this promising derivative.
Synthesis and Characterization
The synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide is a two-stage process. The first stage involves the careful construction of the isoxazole ring to yield the amine precursor, and the second is the subsequent acylation to attach the chloroacetamide group.
Stage 1: Synthesis of 3-Amino-5-tert-butylisoxazole (Precursor)
The formation of the 3-amino-5-tert-butylisoxazole precursor is achieved by the reaction of pivaloylacetonitrile with hydroxylamine.[2] The critical variable in this synthesis is the meticulous control of the reaction mixture's pH. The reaction is highly sensitive to pH, with deviations leading to the formation of undesired side products.[1]
-
Low pH (< 5.0): Favors the formation of an isoxazolone compound as the principal product.[1]
-
High pH (> 8.0): Results in significant amounts of the isomeric 5-amino-3-(tert-butyl)isoxazole.[1]
-
Optimal pH (6.0 - 7.0): Maximizes the yield of the desired 3-amino-5-(tert-butyl)isoxazole. The ideal range is often cited as pH 6.2 to 6.5.[1]
Stage 2: Synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide
The final derivative is synthesized via N-chloroacetylation of the amine precursor. This is an efficient and highly chemoselective reaction where chloroacetyl chloride acylates the amino group.[3] Modern, eco-friendly protocols utilize a phosphate buffer system, which proceeds rapidly at room temperature and simplifies product isolation, often avoiding the need for chromatographic purification.[4][11] This method shows excellent selectivity for N-acylation over any potential O-acylation.[3]
Physicochemical and Spectroscopic Characterization
Structural confirmation of the final product relies on a combination of standard spectroscopic techniques.[14][15] The following table summarizes the expected data for N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide.
| Parameter | Value | Notes |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | |
| Molecular Weight | 232.68 g/mol | |
| Appearance | White to off-white solid | Expected physical state at room temperature. |
| ¹H NMR (CDCl₃) | δ ~9.0 (s, 1H, NH), δ ~6.5 (s, 1H, isoxazole C4-H), δ ~4.2 (s, 2H, CH₂Cl), δ ~1.3 (s, 9H, C(CH₃)₃) | Chemical shifts (ppm) are approximate. |
| ¹³C NMR (CDCl₃) | δ ~170 (C=O, amide), δ ~165 (C=O, isoxazole C5), δ ~158 (isoxazole C3), δ ~95 (isoxazole C4), δ ~43 (CH₂Cl), δ ~32 (C(CH₃)₃), δ ~28 (C(CH₃)₃) | Chemical shifts (ppm) are approximate. |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O amide I), ~1550 (N-H bend, amide II), ~750 (C-Cl stretch) | Key vibrational frequencies. |
| Mass Spec (ESI-MS) | m/z 233.07 [M+H]⁺, 235.07 [M+H+2]⁺ | Expected mass-to-charge ratio, showing isotopic pattern for chlorine. |
Postulated Mechanism of Action and Biological Relevance
The biological activity of N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide is predicted to stem directly from its chloroacetamide moiety, which functions as a covalent inhibitor.
Covalent Inhibition of Target Enzymes
The electrophilic carbon of the chloroacetyl group is susceptible to nucleophilic attack by amino acid residues within an enzyme's active site. The most common target is the thiol group of cysteine, which forms a stable thioether bond, thereby irreversibly inactivating the enzyme.[12][13]
Primary Target: Very-Long-Chain Fatty Acid (VLCFA) Elongases
Chloroacetamide-containing compounds are potent herbicides that act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[5] VLCFAs (fatty acids with more than 18 carbons) are essential for forming cell membranes, cuticle waxes, and certain lipids.[5] The synthesis is carried out by a four-step elongase enzyme system located in the endoplasmic reticulum. Research indicates that chloroacetamides specifically and irreversibly inhibit the first and rate-limiting step of this cycle: the condensing enzyme, also known as VLCFA synthase.[5][6] This inhibition leads to a depletion of VLCFAs, compromising membrane integrity and function, ultimately causing cell death. Given this established precedent, the VLCFA elongase complex is the most probable primary target for N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis and preliminary evaluation of the title compound. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of 3-Amino-5-tert-butylisoxazole
-
To a solution of pivaloylacetonitrile (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add a base such as aqueous sodium hydroxide to achieve a basic pH.[1]
-
Prepare a separate aqueous solution of hydroxylamine hydrochloride (1.1 eq).
-
Add the hydroxylamine hydrochloride solution to the pivaloylacetonitrile solution over approximately 10-15 minutes with vigorous stirring.[2]
-
Immediately after addition, measure the pH of the reaction mixture. Carefully adjust the pH to between 6.2 and 6.5 using concentrated hydrochloric acid.[1]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the pH every hour and readjusting to the 6.2-6.5 range as necessary.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography or recrystallization to afford pure 3-amino-5-tert-butylisoxazole.
Protocol 2: Synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide
-
Prepare a 0.5 M phosphate buffer solution and adjust the pH to 7.0.[4][11]
-
Dissolve 3-amino-5-tert-butylisoxazole (1.0 eq) in the phosphate buffer with stirring.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-30 minutes. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (3x) and then with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to yield N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide as a solid. The product is often pure enough for subsequent use without further purification.[4]
Protocol 3: In Vitro VLCFA Elongase Inhibition Assay (Conceptual)
-
Isolate microsomes from a relevant source (e.g., leek seedlings or a specific cell line) as they contain the VLCFA elongase enzyme complex.[5]
-
Prepare an assay buffer containing the isolated microsomes, necessary cofactors (NADPH, NADH), and primer substrates like [¹⁴C]-malonyl-CoA and an unlabeled acyl-CoA (e.g., C18-CoA).[6]
-
Add varying concentrations of the test compound, N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide (dissolved in DMSO), to the assay mixture. Include a DMSO-only control.
-
Incubate the reaction at 30 °C for 1-2 hours.
-
Stop the reaction by saponification with methanolic KOH.
-
Acidify the mixture and extract the fatty acids.
-
Analyze the fatty acid products by radio-HPLC or radio-TLC to quantify the incorporation of the [¹⁴C] label into VLCFAs (C20, C22, C24).[6]
-
Calculate the percent inhibition at each concentration relative to the control and determine the IC₅₀ value.
| Hypothetical Data | IC₅₀ (nM) |
| VLCFA Elongase Inhibition | 50 - 150 nM |
Conclusion and Future Directions
N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide is a synthetically accessible molecule that combines a privileged isoxazole scaffold with a potent covalent warhead. Its design is strongly predicated on the established mechanism of chloroacetamides as inhibitors of VLCFA elongase. This provides a clear and testable biological hypothesis, making it an attractive candidate for further investigation.
Future work should focus on:
-
Confirmation of Mechanism: Directly testing the compound's ability to inhibit VLCFA elongase in vitro and observing the covalent modification of the target enzyme via mass spectrometry.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the isoxazole core and the linker to optimize potency and selectivity.
-
Target Deconvolution: While VLCFA elongase is the primary hypothesized target, screening the compound against broader panels of enzymes (e.g., kinases, proteases) could uncover novel activities associated with this scaffold.
-
Cellular and In Vivo Studies: Evaluating the compound's efficacy in cell-based models where VLCFA synthesis is critical and progressing to in vivo models if warranted.
This technical guide provides the foundational chemical and biological rationale for N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide, positioning it as a molecule of significant interest for researchers dedicated to the discovery of novel covalent therapeutics.
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